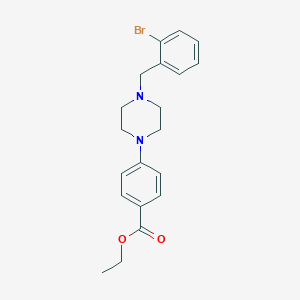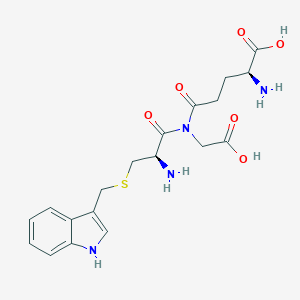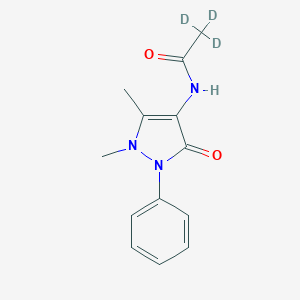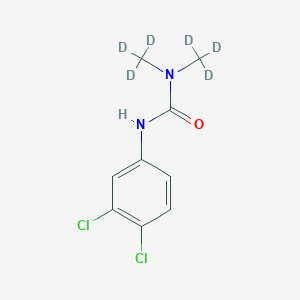
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate often involves multi-step chemical reactions, including elimination, reduction, and bromination processes. For example, the synthesis of related compounds has been achieved through reactions starting from chloro-benzene derivatives, utilizing elimination and bromization to introduce the bromobenzyl and piperazine components (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate has been characterized using techniques such as 1H NMR, 13C NMR, and X-ray crystallography. These studies reveal details about the conformation of the piperazine ring and its substitution pattern, which are crucial for understanding the compound's chemical behavior and biological activity. For instance, the crystal structure of a similar compound showed specific conformational characteristics of the piperazine ring and its interactions with other components in the molecule (Md. Serajul Haque Faizi et al., 2016).
Aplicaciones Científicas De Investigación
It is used in the cyclization of 2-(2-4-[allylamino(thioxo)methyl]piperazin-1-yl-ethyl) (Zborovskii et al., 2011).
The compound is involved in the synthesis of novel 2,6-methano-4H-4-benzazonines, demonstrating its role in creating new chemical structures (Satyanarayana et al., 2008).
It serves as a novel synthesis tool for synthesizing 2-chloro-8-methyl-3-aryl-[1,3] benzoxazine derivatives, which have been shown to exhibit antibacterial activity (Shakir et al., 2020).
The compound has been synthesized as a novel thrombin-receptor antagonist and tested for antiproliferatory activities in various cancer cells (郭瓊文, 2006).
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate may have potential monoamine oxidase inhibitory and anticonvulsant properties (Misra et al., 1980).
The compound has shown analgesic activity, long duration of action, and excellent tolerance in pharmacological and toxicological studies (Manoury et al., 1979).
It selectively precipitates anions, allowing for further analysis (Heininger & Meloan, 1992).
Ethyl 2-[(4-pyrimidin-2yl-piperazine-1yl)carbonyl]C3-C5-alkanoates 1-7 were synthesized and resolved into enantiomers on cellulose tris(4-methylbenzoate) with 5% 2-propan (Chilmonczyk et al., 2005).
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a high-affinity and selective dopamine D(4) receptor ligand (Perrone et al., 2000).
The synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate is stable, simple, high yield, and could be applied to industry production (Fang Qiao-yun, 2012).
Propiedades
IUPAC Name |
ethyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBDQSHLKFOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582977 | |
| Record name | Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate | |
CAS RN |
926934-01-2 | |
| Record name | Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;oxalic acid](/img/structure/B30430.png)












![2-Methoxy-11H-benzo[b][1]benzazepine](/img/structure/B30484.png)